5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol
Description
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol is a heterocyclic compound featuring a phenol core substituted at the 5-position with a benzyloxy group and at the 2-position with a pyrimidine ring. The pyrimidine moiety is further substituted with a 4-methoxyphenyl group. Such characteristics make it a candidate for pharmaceutical or materials science applications, particularly in targeting enzymes or forming crystalline networks influenced by intermolecular interactions .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)pyrimidin-4-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-28-19-9-7-18(8-10-19)22-14-25-16-26-24(22)21-12-11-20(13-23(21)27)29-15-17-5-3-2-4-6-17/h2-14,16,27H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXZBTHNORHYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyrimidine.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where benzyl alcohol is reacted with a phenol derivative in the presence of a strong base such as sodium hydride.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and polymers.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol can be contextualized by comparing it to analogs with variations in substituents or core scaffolds. Below is a systematic analysis:
Substituent Variations on the Phenol Ring
- 5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol (CAS 849919-15-9): This analog replaces the benzyloxy group with a methoxy substituent. The methoxy group also limits π-π stacking interactions compared to benzyloxy, which may affect crystallinity or binding to aromatic protein pockets .
- 5-((2-Methylallyl)oxy)-2-(5-(2-methoxyphenyl)pyrimidin-4-yl)phenol (CAS 849920-52-1): Here, the benzyloxy group is replaced with a 2-methylallyloxy group, and the pyrimidine’s 4-methoxyphenyl is substituted with a 2-methoxyphenyl.
- 5-Ethoxy-2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]phenol: The ethoxy group on the phenol and phenoxy substitution on the pyrimidine further alter electronic properties. The phenoxy group on the pyrimidine may reduce rotational freedom, stabilizing specific conformations .
Pyrimidine Substitution Patterns
4-(4-((2-Bromoethoxy)carbonyl)phenyl)-2-substituted-tetrahydropyrimidine-5-carboxylates (e.g., 5a-5z) :
These tetrahydropyrimidine derivatives lack aromaticity in the pyrimidine ring, reducing conjugation and altering electronic properties. The bromoethoxy group introduces a reactive handle for further functionalization, a feature absent in the target compound .- Pyrido[2,3-d]pyrimidin-7-yl derivatives with morpholine substituents (e.g., ): The pyrido-pyrimidine core increases aromatic surface area, enhancing π-π interactions.
Hydrogen-Bonding and Crystallinity
The phenolic -OH and pyrimidine N atoms in the target compound facilitate hydrogen bonding, which is critical for crystal packing (as per Etter’s graph-set analysis). In contrast, analogs like 5-methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol lack the -OH group, relying on weaker interactions (e.g., van der Waals forces) for crystallization. The benzyloxy group’s bulkiness may also disrupt dense packing, leading to lower melting points compared to smaller substituents .
Data Table: Key Structural and Hypothesized Properties
| Compound Name | Phenol Substituent | Pyrimidine Substituent | logP (Predicted) | Hydrogen-Bond Capacity | Key Differentiator |
|---|---|---|---|---|---|
| Target Compound | Benzyloxy | 4-Methoxyphenyl | ~3.5 | High (-OH, pyrimidine N) | High lipophilicity |
| 5-Methoxy analog (CAS 849919-15-9) | Methoxy | 4-Methoxyphenyl | ~2.8 | Moderate (pyrimidine N) | Improved solubility |
| 5-((2-Methylallyl)oxy) analog (CAS 849920-52-1) | 2-Methylallyloxy | 2-Methoxyphenyl | ~3.2 | Low | Steric hindrance |
| 5-Ethoxy analog | Ethoxy | 4-Methoxyphenoxy | ~3.0 | Moderate (-O-) | Conformational rigidity |
| Pyrido-pyrimidine morpholine derivative | Methanol | Morpholine | ~2.5 | High (morpholine O/N) | Enhanced target affinity |
Research Implications and Gaps
While structural comparisons suggest that the target compound’s benzyloxy and 4-methoxyphenyl groups favor lipophilicity and moderate hydrogen bonding, experimental validation is needed to confirm these hypotheses. For example:
- Solubility Studies : Compare partition coefficients (logP) and aqueous solubility across analogs.
- Crystallography : Use SHELX programs (e.g., SHELXL) to analyze hydrogen-bond networks and packing efficiency .
- Biological Assays : Evaluate kinase inhibition or antimicrobial activity relative to morpholine-containing analogs .
Biological Activity
5-(Benzyloxy)-2-(5-(4-methoxyphenyl)pyrimidin-4-yl)phenol is a complex organic compound featuring a pyrimidine ring and phenolic structure. Its unique combination of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 314.35 g/mol. The compound contains a benzyloxy group and a methoxy-substituted phenyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 314.35 g/mol |
| Key Functional Groups | Benzyloxy, Methoxy |
| Structural Characteristics | Pyrimidine ring |
The biological activity of this compound is believed to involve its interaction with various molecular targets. Preliminary studies indicate that it may act as an enzyme inhibitor or receptor modulator, affecting pathways related to cell proliferation and apoptosis.
Potential Biological Activities:
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on various cancer cell lines. For instance, studies on related pyrimidine derivatives have shown significant inhibition of cell viability in hepatocellular carcinoma (HCC) cells by modulating pathways involved in epithelial-mesenchymal transition (EMT) and metastasis .
- Anti-inflammatory Effects : The phenolic structure may confer anti-inflammatory properties, as phenolic compounds are known for their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Research indicates that compounds with similar structures can exhibit antimicrobial properties against various bacterial strains.
Case Studies
- Cytotoxicity in Cancer Cells :
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Mechanistic Insights :
- Another investigation focused on the anti-metastatic effects of benzofuran derivatives, revealing that they inhibited cell migration and invasion by downregulating integrin α7 and modulating p53 protein levels . Such mechanisms may also be applicable to the studied compound due to structural similarities.
-
Comparative Analysis with Similar Compounds :
- A comparative study highlighted that compounds like 5-(Benzyloxy)-2-amino-pyrimidine showed significant antitumor activity, indicating that modifications in the pyrimidine structure can lead to enhanced biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
